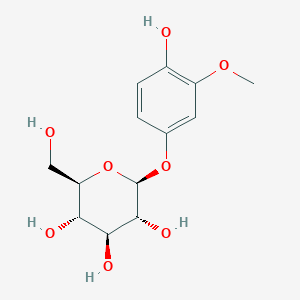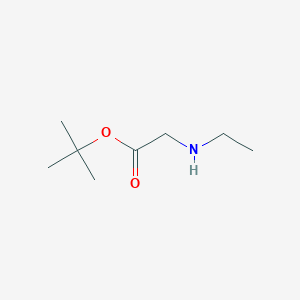
tert-Butyl 2-(ethylamino)acetate
Übersicht
Beschreibung
“tert-Butyl 2-(ethylamino)acetate” is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of tert-butyl esters, such as tert-Butyl 2-(ethylamino)acetate, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the additive reaction of acetic acid with isobutene .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(ethylamino)acetate” consists of a tert-butyl group, an ethylamino group, and an acetate group .Physical And Chemical Properties Analysis
“tert-Butyl 2-(ethylamino)acetate” is a liquid at room temperature . It has a molecular weight of 159.23 g/mol .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- “tert-Butyl 2-(ethylamino)acetate” is used as a reagent in chemical synthesis . The specific applications can vary widely, but it’s often used in reactions that require an ethylamino group or a tert-butyl group .
- The methods of application or experimental procedures would depend on the specific reaction being carried out. In general, this compound would be added to the reaction mixture in the appropriate amount, and the reaction would be carried out under conditions suitable for the specific transformation .
- The results or outcomes obtained would also depend on the specific reaction. In general, the goal would be to incorporate the ethylamino group or the tert-butyl group into a larger molecule .
-
Biosynthetic and Biodegradation Pathways
- The tert-butyl group, which is part of “tert-Butyl 2-(ethylamino)acetate”, has been studied for its implications in biosynthetic and biodegradation pathways .
- The methods of application or experimental procedures in this case would involve studying the behavior of the tert-butyl group in various biological systems .
- The results or outcomes obtained would provide insights into how the tert-butyl group behaves in these systems, which could have implications for understanding various biological processes .
-
Solvent in Coatings
- “tert-Butyl 2-(ethylamino)acetate” can be used as a solvent in the production of coatings . It’s particularly useful in the formulation of lacquers, urethanes, epoxies, and alkyds .
- The methods of application would involve incorporating the compound into the coating formulation, where it would help to solubilize the resin, aid in pigment grinding, and improve surface wetting, flow, and leveling .
- The results or outcomes would be coatings with improved properties, such as hardness development and curing .
-
Industrial Cleaners
- This compound can also be used in the formulation of industrial cleaners . Its properties make it a good solvent for many types of dirt and grime .
- The methods of application would involve incorporating the compound into the cleaner formulation, where it would help to dissolve dirt and grime .
- The results or outcomes would be effective cleaning products that can remove a wide range of dirt and grime .
-
Adhesives
- “tert-Butyl 2-(ethylamino)acetate” can be used in the formulation of adhesives . Its properties make it a good solvent for many types of adhesive resins .
- The methods of application would involve incorporating the compound into the adhesive formulation, where it would help to solubilize the resin .
- The results or outcomes would be adhesives with improved properties, such as better bonding strength and faster curing times .
-
Inks
- This compound can also be used in the formulation of inks . Its properties make it a good solvent for many types of ink resins .
- The methods of application would involve incorporating the compound into the ink formulation, where it would help to solubilize the resin and improve the flow and leveling of the ink .
- The results or outcomes would be inks with improved properties, such as better color intensity and faster drying times .
-
Pharmaceutical Industry
- “tert-Butyl 2-(ethylamino)acetate” could potentially be used in the pharmaceutical industry due to its ethylamino group . Ethylamino groups are often found in pharmaceutical compounds, and this compound could be used as a building block in the synthesis of new drugs .
- The methods of application would involve using this compound in the synthesis of new drug molecules. The specific procedures would depend on the drug being synthesized .
- The results or outcomes would be new drug molecules that could potentially have therapeutic effects .
-
Material Science
- This compound could potentially be used in material science, for example in the production of polymers . The tert-butyl group could provide interesting properties to the resulting material .
- The methods of application would involve incorporating this compound into the polymerization process. The specific procedures would depend on the type of polymer being synthesized .
- The results or outcomes would be new materials with potentially unique properties .
-
Environmental Science
- “tert-Butyl 2-(ethylamino)acetate” could potentially be used in environmental science, for example in the study of biodegradation processes . The tert-butyl group is known to be resistant to biodegradation, and this compound could be used to study these processes .
- The methods of application would involve using this compound in environmental samples and studying its behavior over time .
- The results or outcomes would provide insights into the biodegradation processes of tert-butyl groups .
-
Food Industry
- This compound could potentially be used in the food industry as a flavoring agent due to its ethylamino group . Ethylamino groups are often found in compounds with flavoring properties .
- The methods of application would involve incorporating this compound into food products in regulated amounts .
- The results or outcomes would be food products with potentially enhanced flavors .
-
Cosmetic Industry
- “tert-Butyl 2-(ethylamino)acetate” could potentially be used in the cosmetic industry, for example in the formulation of perfumes . The ethylamino group could contribute to the fragrance of the perfume .
- The methods of application would involve incorporating this compound into the perfume formulation in regulated amounts .
- The results or outcomes would be perfumes with potentially enhanced fragrances .
-
Agricultural Industry
- This compound could potentially be used in the agricultural industry, for example in the formulation of pesticides . The ethylamino group could potentially enhance the effectiveness of the pesticide .
- The methods of application would involve incorporating this compound into the pesticide formulation in regulated amounts .
- The results or outcomes would be pesticides with potentially enhanced effectiveness .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-(ethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGKVKXBGFCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573183 | |
| Record name | tert-Butyl N-ethylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(ethylamino)acetate | |
CAS RN |
172317-17-8 | |
| Record name | tert-Butyl N-ethylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


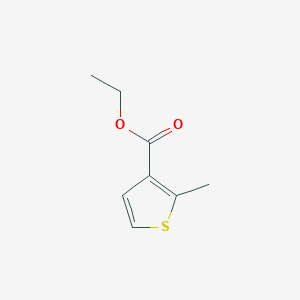
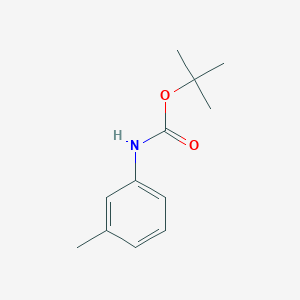

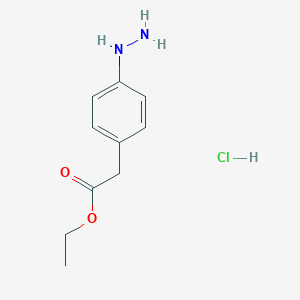
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
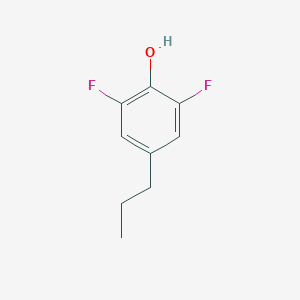
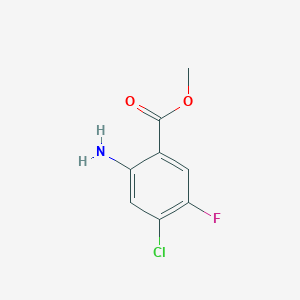

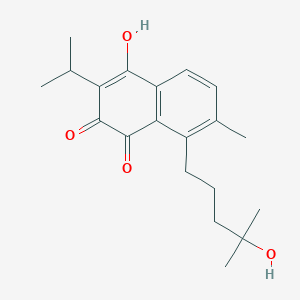

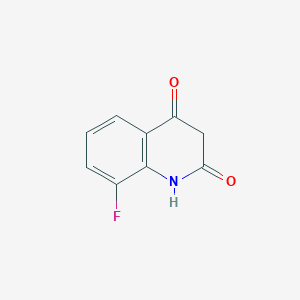
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
